![molecular formula C40H40Br2N2O4 B2387183 5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone CAS No. 209111-67-1](/img/structure/B2387183.png)
5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application in Organic Semiconductors
- Field : Material Science
- Summary : Organic semiconductors have been intensely studied for their interesting optical properties . These materials have various applications such as gas sensors, film transistors, and photovoltaic cells .
- Methods : Thin films of these compounds are prepared by thermal evaporation technique . The structural properties of these films are determined by X-ray diffraction and scanning electron microscopy .
- Results : The optical band gap of the samples is decreased with the increase of annealing temperatures due to the increasing of the π-dislocation . The values of the optical susceptibility were found to be annealing dependence .
Application in Organic Field-Effect Transistors (OFETs)
- Field : Electronics
- Summary : Perylenebis(dicarboximide)s (PDIs) can be used as n-type materials for organic field-effect transistors (OFETs) .
- Results : High electron transporting character .
Application in Organic Phototransistors (OPTs)
- Field : Optoelectronics
- Summary : Organic phototransistors (OPTs) are devices that convert light into electrical signals . They are used in various applications such as photodetectors, image sensors, and optical communication systems .
- Results : The compound exhibits good optical properties, making it a suitable candidate for use in solution-processed organic phototransistors (OPTs) .
Application in Organic Photovoltaics (OPVs)
- Field : Renewable Energy
- Summary : Organic photovoltaics (OPVs) are a type of solar cell that uses organic materials to absorb light and convert it into electricity .
- Results : The compound is an excellent candidate as an electron accepting building block for organic photovoltaics (OPVs) .
Application in Organic Light Emitting Diodes (OLEDs)
- Field : Optoelectronics
- Summary : Quinoline derivatives, which are characterized by their nonlinear optical properties, have great potential application in the field of organic light emitting diodes (OLEDs) .
Application in Gas Sensors
Propiedades
IUPAC Name |
11,22-dibromo-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40Br2N2O4/c1-3-5-7-9-11-13-19-43-37(45)25-17-15-23-34-30(42)22-28-32-26(38(46)44(40(28)48)20-14-12-10-8-6-4-2)18-16-24(36(32)34)33-29(41)21-27(39(43)47)31(25)35(23)33/h15-18,21-22H,3-14,19-20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVLXCZVJSJPFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CCCCCCCC)Br)Br)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40Br2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2387102.png)
![3-(Difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2387105.png)
![1-Pyrrolidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2387106.png)
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2387107.png)
![2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2387110.png)
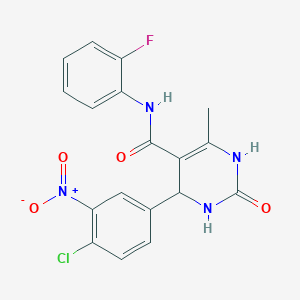
![tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2387112.png)
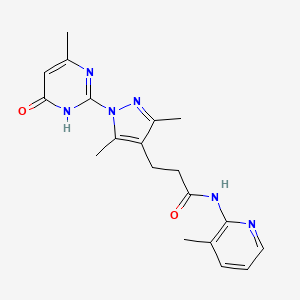
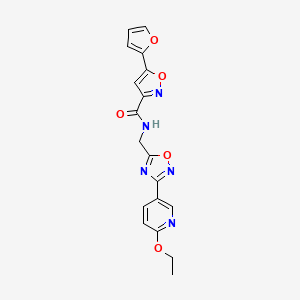
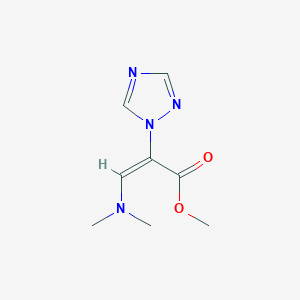
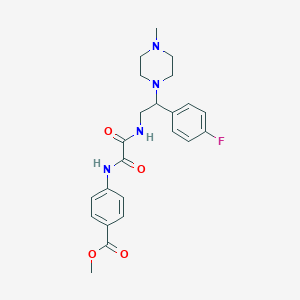
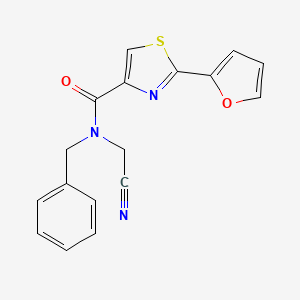
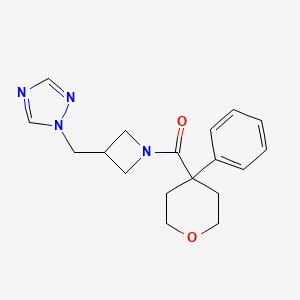
![4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2387122.png)